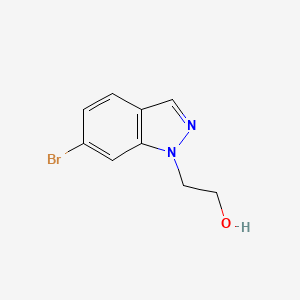

2-(6-Bromo-1H-indazol-1-yl)ethanol

Description

2-(6-Bromo-1H-indazol-1-yl)ethanol (CAS: 1354220-34-0) is a brominated indazole derivative with a hydroxyl-containing ethyl side chain. Its molecular formula is C₉H₉BrN₂O (molecular weight: 257.09 g/mol). The compound features a 6-bromo-substituted indazole core, where the ethanol moiety is attached to the N1 position of the indazole ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group, and positions it as a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and antibacterial agents .

Recent studies highlight its role in developing bacterial cystathionine γ-lyase (CSE) inhibitors, which enhance the efficacy of antibiotics like gentamicin by disrupting bacterial sulfur metabolism . The ethanol group facilitates hydrogen bonding with enzyme active sites, contributing to its bioactivity.

Properties

IUPAC Name |

2-(6-bromoindazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-2-1-7-6-11-12(3-4-13)9(7)5-8/h1-2,5-6,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQPFOGIAUHFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-1H-indazol-1-yl)ethanol typically involves the following steps:

Bromination of Indazole: The starting material, indazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile.

Formation of 2-(6-Bromo-1H-indazol-1-yl)ethanol: The brominated indazole is then reacted with ethylene oxide or ethylene glycol in the presence of a base such as potassium carbonate or sodium hydroxide to form 2-(6-Bromo-1H-indazol-1-yl)ethanol.

Industrial Production Methods

Industrial production methods for 2-(6-Bromo-1H-indazol-1-yl)ethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-1H-indazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution, or sodium hydroxide in water for hydroxyl substitution.

Major Products

Oxidation: 2-(6-Bromo-1H-indazol-1-yl)acetaldehyde or 2-(6-Bromo-1H-indazol-1-yl)acetic acid.

Reduction: 2-(1H-indazol-1-yl)ethanol.

Substitution: 2-(6-Amino-1H-indazol-1-yl)ethanol or 2-(6-Hydroxy-1H-indazol-1-yl)ethanol.

Scientific Research Applications

2-(6-Bromo-1H-indazol-1-yl)ethanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1H-indazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanol group play crucial roles in its binding affinity and activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

| Property | Target Compound | 5-Bromo-1-(2-methoxyethyl)-1H-indazole | 2-(6-Bromo-1H-indazol-1-yl)acetic acid |

|---|---|---|---|

| Molecular Weight | 257.09 | 269.12 | 271.08 |

| logP (Predicted) | 2.1 | 2.5 | 1.8 |

| Water Solubility | Moderate | Low | High (ionizable group) |

| Hydrogen Bond Donors | 2 | 1 | 3 |

Biological Activity

2-(6-Bromo-1H-indazol-1-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biochemical properties, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

The compound is characterized by the presence of a bromine atom, which is believed to enhance its biological activity compared to similar compounds lacking this halogen. The molecular formula for 2-(6-Bromo-1H-indazol-1-yl)ethanol is C9H9BrN2O, with a molecular weight of 243.09 g/mol. Its structure can be represented as follows:

Interaction with Biological Targets

Research indicates that 2-(6-Bromo-1H-indazol-1-yl)ethanol interacts with various enzymes and receptors , influencing cellular processes such as signaling pathways and gene expression. Notably, it has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.

Stability and Metabolism

Studies have demonstrated that this compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Its metabolic pathways predominantly involve oxidation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

Antimicrobial Properties

2-(6-Bromo-1H-indazol-1-yl)ethanol has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results against bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The anticancer properties of this compound have been a focal point of research. It has demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through interference with microtubule dynamics .

Study 1: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of 2-(6-Bromo-1H-indazol-1-yl)ethanol on MCF-7 cells. The results indicated an IC50 value of approximately 0.075 µM, highlighting its potency in inhibiting cell growth while exhibiting low toxicity towards non-cancerous cells .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating substantial antimicrobial potential .

The mechanisms underlying the biological activities of 2-(6-Bromo-1H-indazol-1-yl)ethanol involve several key processes:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl2 .

- Microtubule Disruption : It disrupts microtubule polymerization, which is critical for mitosis, thereby inhibiting cancer cell division.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C9H9BrN2O |

| Molecular Weight | 243.09 g/mol |

| IC50 (MCF-7 Cells) | ~0.075 µM |

| MIC (Staphylococcus aureus) | 50 µg/mL |

| MIC (Escherichia coli) | 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.